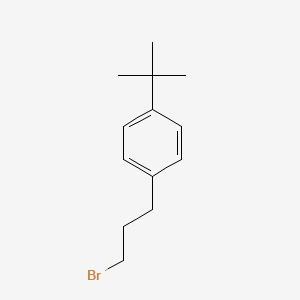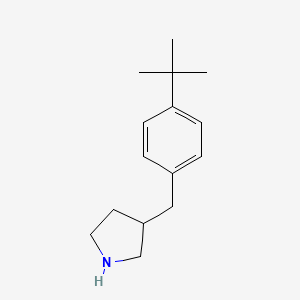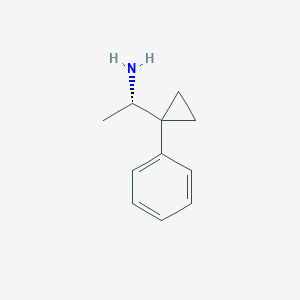
(1S)-1-(1-phenylcyclopropyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(1-phenylcyclopropyl)ethan-1-amine is an organic compound that features a cyclopropyl group attached to an ethanamine backbone. The compound’s unique structure, with a phenyl group attached to the cyclopropyl ring, makes it of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-phenylcyclopropyl)ethan-1-amine typically involves the following steps:
Cyclopropanation: The phenyl group is introduced to the cyclopropyl ring through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Amine Introduction: The ethanamine backbone is then introduced through a nucleophilic substitution reaction. Common reagents for this step include alkyl halides and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-phenylcyclopropyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or other derivatives.
Scientific Research Applications
(1S)-1-(1-phenylcyclopropyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(1-phenylcyclopropyl)ethan-1-amine would depend on its specific interactions with molecular targets. Generally, it may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(1-phenylcyclopropyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
Cyclopropylamines: A class of compounds with similar cyclopropyl groups attached to amine backbones.
Phenylethylamines: Compounds with phenyl groups attached to ethylamine backbones.
Uniqueness
(1S)-1-(1-phenylcyclopropyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both cyclopropyl and phenyl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1S)-1-(1-phenylcyclopropyl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3/t9-/m0/s1 |
InChI Key |
NMIBFCADVLUTDU-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1(CC1)C2=CC=CC=C2)N |
Canonical SMILES |
CC(C1(CC1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



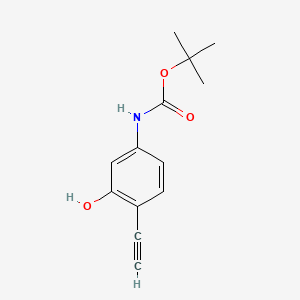
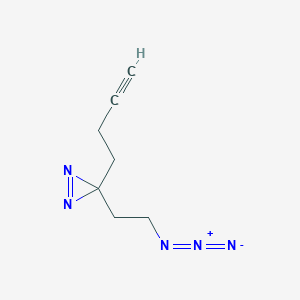


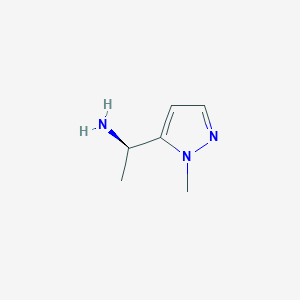


![1-[(2R)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593992.png)
